molecular formula C8H11F3O3 B2914079 3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid CAS No. 1989638-40-5

3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid

Cat. No.: B2914079
CAS No.: 1989638-40-5
M. Wt: 212.168
InChI Key: NDZSXFNWSDLMTD-NTSWFWBYSA-N
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Description

3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid is a compound that features a trifluoromethyl group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of radical initiators to introduce the trifluoromethyl group into the desired position . This process often requires specific reaction conditions, such as the presence of a radical initiator and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow chemistry, which allows for the efficient and controlled introduction of the trifluoromethyl group. This method can be optimized for large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing fluorine atoms.

    Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

    Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism by which 3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the compound’s structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated oxolane derivatives, such as:

  • 3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]butanoic acid
  • 3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]pentanoic acid

Uniqueness

What sets 3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid apart is its specific trifluoromethyl group positioning and the resulting chemical properties. This unique structure can lead to distinct reactivity patterns and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O3/c9-8(10,11)6-3-1-5(14-6)2-4-7(12)13/h5-6H,1-4H2,(H,12,13)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZSXFNWSDLMTD-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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